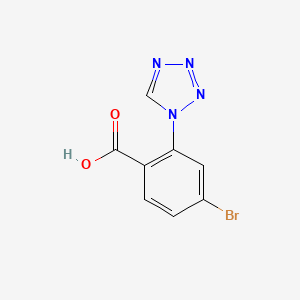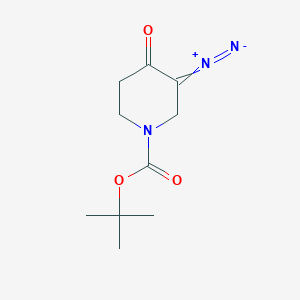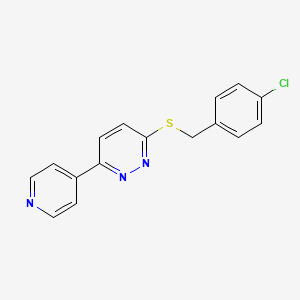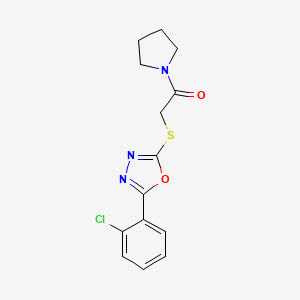![molecular formula C21H22ClN3O B2762390 N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide CAS No. 882227-09-0](/img/structure/B2762390.png)
N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide
カタログ番号:
B2762390
CAS番号:
882227-09-0
分子量:
367.88
InChIキー:
UMUGOPDOGMIVKO-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research. BPPC belongs to the pyrazole family of compounds and has been studied extensively due to its potential therapeutic applications.
科学的研究の応用
Hydrogen-bonding Patterns and Structural Analysis
- A study by López et al. (2010) analyzed the hydrogen-bonding patterns in three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, providing insights into how such substitutions impact molecular organization and interactions. This research contributes to understanding the structural nuances that may influence the biological activity and solubility of related compounds (López et al., 2010).
Herbicidal Activity
- Chloroacetamides like alachlor and metazachlor, which share functional groups with N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide, are noted for their selective herbicidal activity against a wide range of annual grasses and broad-leaved weeds. This indicates potential agricultural applications for related compounds, especially in crop protection and management strategies (Weisshaar & Böger, 1989).
Anticonvulsant Properties
- Aktürk et al. (2002) reported on the synthesis and anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, highlighting the potential of this compound derivatives for developing new anticonvulsant medications. Such compounds could offer therapeutic options for managing seizures (Aktürk et al., 2002).
Anti-inflammatory Activity
- Sunder and Maleraju (2013) synthesized derivatives of N-[3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity. This work suggests that this compound and its derivatives could be explored for their anti-inflammatory properties, potentially leading to new treatments for inflammatory conditions (Sunder & Maleraju, 2013).
特性
IUPAC Name |
N-[5-(4-tert-butylphenyl)-2-phenylpyrazol-3-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-21(2,3)16-11-9-15(10-12-16)18-13-19(23-20(26)14-22)25(24-18)17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUGOPDOGMIVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-...
Cat. No.: B2762308
CAS No.: 1903689-75-7
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}su...
Cat. No.: B2762309
CAS No.: 1252820-27-1
Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pheny...
Cat. No.: B2762310
CAS No.: 1644499-93-3
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chro...
Cat. No.: B2762311
CAS No.: 866346-86-3
![3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2762308.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2762309.png)
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone](/img/structure/B2762310.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2762311.png)
![Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2762312.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2762314.png)




![3-(Iodomethyl)-2-oxaspiro[4.4]nonane](/img/structure/B2762322.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2762325.png)
![3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2762327.png)
